

Synthesis of Metal Complexes with 1-Aminopropan-2-ol: Application Notes and Protocols

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Compound of Interest

Compound Name: 1-Aminopropan-2-ol

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This document provides detailed application notes and experimental protocols for the synthesis of metal complexes with the versatile ligand **1-Aminopropan-2-ol**, also known as isopropanolamine. The protocols outlined below are designed to be adaptable for the synthesis of various transition metal complexes, which have potential applications in catalysis, materials science, and as therapeutic agents.

Introduction

1-Aminopropan-2-ol is a chiral amino alcohol that can act as a bidentate ligand, coordinating to a metal center through its amino and hydroxyl groups. The formation of stable five-membered chelate rings makes it an excellent ligand for a variety of metal ions. The resulting metal complexes can exhibit interesting stereochemistry and have potential biological activity, making them attractive targets for drug development and other applications. This document outlines a general protocol for the synthesis of such complexes and provides specific examples for copper(II), nickel(II), and cobalt(II) ions.

Data Presentation

The following table summarizes representative quantitative data for metal complexes synthesized with **1-Aminopropan-2-ol**. The data is compiled from analogous systems and

provides an expected range of values.

Metal Ion	Precursor Salt	Ligand :Metal Ratio	Solvent	Reaction Conditions	Yield (%)	Color	λ_{max} (nm)	Key IR Bands (cm^{-1})
Cu(II)	Copper(II) perchlorate hexahydrate	2:1	Methanol/Water	Stirring at room temperature	70-80	Blue	~650	$\nu(\text{N-H})$: ~3250, $\nu(\text{O-H})$: ~3400, $\nu(\text{M-N})$: ~450, $\nu(\text{M-O})$: ~550
Ni(II)	Nickel(II) perchlorate hexahydrate	2:1	Methanol/Water	Stirring at room temperature	65-75	Green	~390, ~650, ~750	$\nu(\text{N-H})$: ~3260, $\nu(\text{O-H})$: ~3410, $\nu(\text{M-N})$: ~460, $\nu(\text{M-O})$: ~560
Co(II)	Cobalt(II) perchlorate hexahydrate	2:1	Methanol/Water	Stirring at room temperature	60-70	Pink	~510	$\nu(\text{N-H})$: ~3240, $\nu(\text{O-H})$: ~3390, $\nu(\text{M-N})$: ~440, $\nu(\text{M-O})$: ~540

Experimental Protocols

General Protocol for the Synthesis of Metal(II) Complexes with 1-Aminopropan-2-ol

This protocol describes a general method for the synthesis of metal(II) complexes with **1-Aminopropan-2-ol**. Specific quantities for the synthesis of copper(II), nickel(II), and cobalt(II) complexes are provided as examples.

Materials:

- **1-Aminopropan-2-ol** (isopropanolamine)
- Metal(II) salt (e.g., Copper(II) perchlorate hexahydrate, Nickel(II) perchlorate hexahydrate, Cobalt(II) perchlorate hexahydrate)
- Methanol
- Deionized water
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Büchner funnel and filter paper

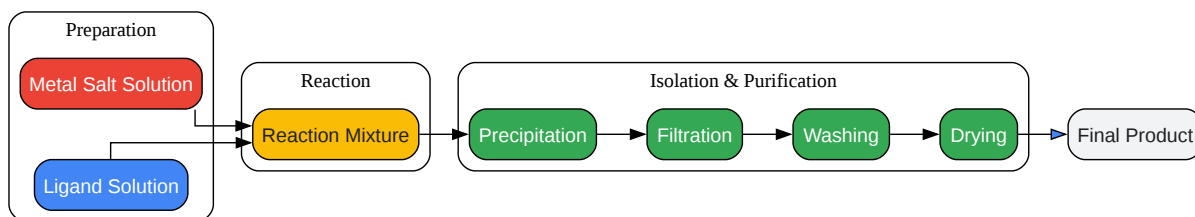
Procedure:

- **Ligand Solution Preparation:** In a 100 mL round-bottom flask, dissolve 2.0 mmol of **1-Aminopropan-2-ol** in 20 mL of methanol. Stir the solution at room temperature until the ligand is completely dissolved.
- **Metal Salt Solution Preparation:** In a separate beaker, dissolve 1.0 mmol of the desired metal(II) salt in 10 mL of deionized water.
 - For --INVALID-LINK--2: Use 0.370 g of $\text{Cu}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$.
 - For --INVALID-LINK--2: Use 0.366 g of $\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$.
 - For --INVALID-LINK--2: Use 0.366 g of $\text{Co}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$.

- **Reaction Mixture:** Slowly add the aqueous solution of the metal salt to the stirring methanolic solution of the ligand. A color change should be observed upon addition.
- **Reaction:** Continue stirring the reaction mixture at room temperature for 2-4 hours. In some cases, gentle heating (40-50 °C) can be applied to ensure complete reaction, though it is often not necessary.
- **Isolation of the Complex:**
 - Reduce the volume of the solution to approximately 10 mL using a rotary evaporator or by gentle heating.
 - Allow the concentrated solution to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.
 - If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.
 - Collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing and Drying:**
 - Wash the collected precipitate with a small amount of cold methanol (2 x 5 mL) to remove any unreacted starting materials.
 - Wash the product with diethyl ether (2 x 10 mL) to aid in drying.
 - Dry the final product in a desiccator over anhydrous calcium chloride or in a vacuum oven at low temperature.
- **Characterization:** Characterize the synthesized complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, melting point determination, and elemental analysis to confirm its identity and purity.

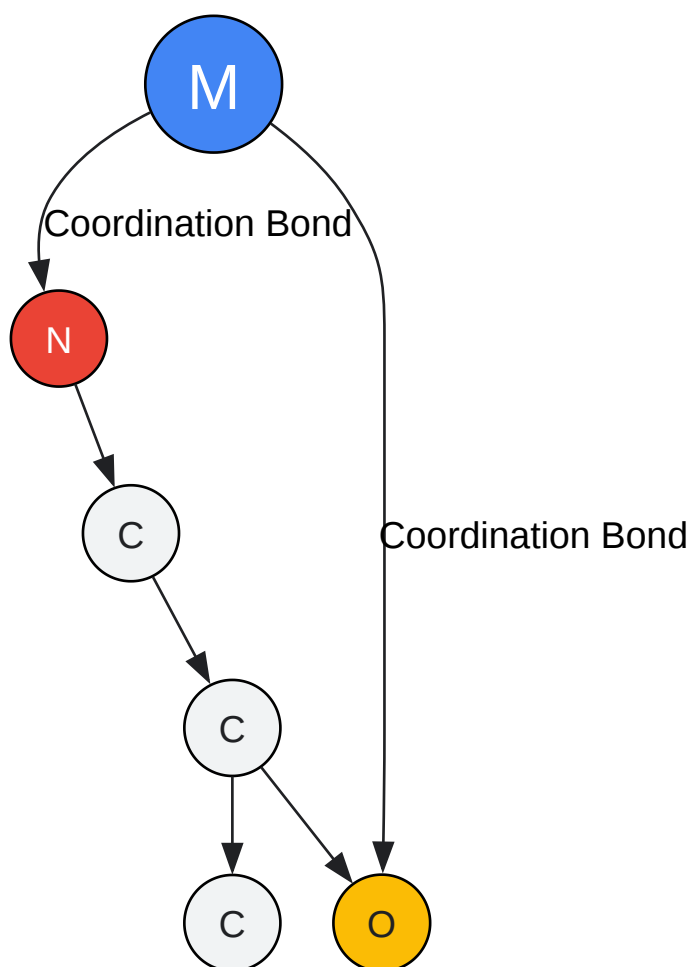
Mandatory Visualization

The following diagrams illustrate the key experimental workflow and the coordination of the **1-Aminopropan-2-ol** ligand to a metal center.



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Caption: General workflow for the synthesis of metal complexes with **1-Aminopropan-2-ol**.



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Caption: Bidentate coordination of **1-Aminopropan-2-ol** to a central metal ion (M).

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